- Pincer Iron Hydride Complexes for Alkene Isomerization: Catalytic Approach to Trisubstituted (Z)-Alkenyl Boronates, ACS Catalysis, 2021, 11(16), 10138-10147
Cas no 91890-02-7 (4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane)
91890-02-7 structure
Product Name:4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane
Numéro CAS:91890-02-7
Le MF:C10H19BO2
Mégawatts:182.067663431168
MDL:MFCD22188201
CID:1059755
Update Time:2023-11-22
4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane Propriétés chimiques et physiques
Nom et identifiant
-
- (E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-[(1E)-1-methyl-1-propen-1-yl]-1,3,2-dioxaborolane
- 2-[(E)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-
- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-methyl-1-propenyl)-, (E)- (ZCI)
- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-1-methyl-1-propenyl]- (9CI)
- 4,4,5,5-Tetramethyl-2-[(1E)-1-methyl-1-propen-1-yl]-1,3,2-dioxaborolane (ACI)
- (E)-2-Butene-2-boronic acid pinacol ester
- (E)-2-Buten-2-ylboronic acid pinacol ester
- 4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane
-
- MDL: MFCD22188201
- Piscine à noyau: 1S/C10H19BO2/c1-7-8(2)11-12-9(3,4)10(5,6)13-11/h7H,1-6H3/b8-7-
- La clé Inchi: HEZPWTQUZJEVQF-FPLPWBNLSA-N
- Sourire: C(/B1OC(C)(C)C(C)(C)O1)(\C)=C/C
4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0186P-1g |
(E)-2-Buten-2-ylboronic acid pinacol ester |
91890-02-7 | 97% | 1g |
5071.29CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0186P-5g |
(E)-2-Buten-2-ylboronic acid pinacol ester |
91890-02-7 | 97% | 5g |
20268.21CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0186P-500mg |
(E)-2-Buten-2-ylboronic acid pinacol ester |
91890-02-7 | 97% | 500mg |
2959.67CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0186P-250mg |
(E)-2-Buten-2-ylboronic acid pinacol ester |
91890-02-7 | 97% | 250mg |
1908.1CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0186P-100mg |
(E)-2-Buten-2-ylboronic acid pinacol ester |
91890-02-7 | 97% | 100mg |
1382.31CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0186P-50mg |
(E)-2-Buten-2-ylboronic acid pinacol ester |
91890-02-7 | 97% | 50mg |
1110.94CNY | 2021-05-07 | |
| TRC | T303610-250mg |
4,4,5,5-Tetramethyl-2-[(1E)-1-methyl-1-propen-1-yl]-1,3,2-dioxaborolane |
91890-02-7 | 250mg |
$207.00 | 2023-05-17 | ||
| TRC | T303610-2.5g |
4,4,5,5-Tetramethyl-2-[(1E)-1-methyl-1-propen-1-yl]-1,3,2-dioxaborolane |
91890-02-7 | 2.5g |
$ 1200.00 | 2023-09-06 | ||
| eNovation Chemicals LLC | D268010-1g |
TRANS-4,4,5,5-Tetramethyl-2-(1-methyl-propenyl)-[1,3,2]dioxaborolane |
91890-02-7 | 97% | 1g |
$1185 | 2024-08-03 | |
| Chemenu | CM218870-500mg |
(E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
91890-02-7 | 95% | 500mg |
$442 | 2022-08-31 |
4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Catalysts: Sodium triethylborohydride , 2688877-55-4 Solvents: Pentane , Tetrahydrofuran ; 2 h, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Magnesium Solvents: Diethyl ether
1.2 -
1.2 -
Référence
- Stereoselective syntheses of alcohols, XXV. Generation of enol borates and their addition to aldehydes, Liebigs Annalen der Chemie, 1987, (11), 977-85
Méthode de production 3
Conditions de réaction
1.1 Catalysts: (OC-6-22)-Carbonylchlorohydrotris(triphenylphosphine)ruthenium Solvents: Tetrahydrofuran ; 16 h, 60 °C
Référence
- Ru-catalyzed isomerization of ω-alkenylboronates towards stereoselective synthesis of vinylboronates with subsequent in situ functionalization, Chemical Science, 2020, 11(23), 5944-5949
Méthode de production 4
Conditions de réaction
1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 -78 °C; 15 min, -78 °C; -78 °C → rt; 30 min, rt
1.2 -78 °C; 15 min, -78 °C; -78 °C → rt; 30 min, rt
Référence
- Conjunctive functionalization of vinyl boronate complexes with electrophiles: a diastereoselective three-component coupling, Chemical Communications (Cambridge, 2017, 53(36), 4922-4925
Méthode de production 5
Conditions de réaction
Référence
- Product subclass 10: vinyloxyboranes, Science of Synthesis, 2004, 6, 337-401
4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane Raw materials
- Methoxyboronic acid pinacol ester
- 2-Butene, 2-bromo-,(2Z)- (9CI)
- 2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(but-3-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Magnesium, [(1Z)-1-methyl-1-propenyl]bromo-
4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane Preparation Products
4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane Littérature connexe
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
91890-02-7 (4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane) Produits connexes
- 287944-13-2(2-(cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 72824-05-6(Propen-1-ylboronic acid, pinacol ester)
- 1041002-91-8(2-(1-Cyclononen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 126726-62-3(Isopropenylboronic Acid Pinacol Ester)
- 1041002-96-3(2-(1-Cyclododecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 83947-59-5(4,4,5,5-tetramethyl-2-[(Z)-prop-1-enyl]-1,3,2-dioxaborolane)
- 1092938-90-3(2-(4-ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 865869-26-7(4,4,5,5-tetramethyl-2-(4-methylcyclohexen-1-yl)-1,3,2-dioxaborolane)
- 448211-45-8(2-(1-Cycloocten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 931583-47-0(2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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